10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one
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Overview
Description
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of 2-methylbenzaldehyde with anthracene-9(10H)-one. This reaction is often carried out in the presence of a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Biological Activity
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one, also known as a derivative of anthracenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14O
- Molecular Weight : 234.29 g/mol
- CAS Number : 90-44-8
This compound features an anthracenone core with a methylphenyl group that enhances its lipophilicity and potentially its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including proteins and nucleic acids. The following mechanisms have been proposed:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Activity : Studies have shown that derivatives of anthracenone can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.
Anticancer Potential
Research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels .
Antimicrobial Activity
In a comparative study on antimicrobial efficacy, this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the anticancer effects of this compound were evaluated using human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. Flow cytometry analysis confirmed that treated cells showed significant signs of apoptosis.
Case Study 2: Antioxidant Mechanism Exploration
A recent investigation focused on elucidating the antioxidant mechanisms involved. Researchers employed various assays (DPPH radical scavenging assay and ABTS assay) to quantify the antioxidant capacity. The findings underscored the compound's ability to donate electrons and neutralize free radicals effectively.
Properties
CAS No. |
675106-89-5 |
---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-[(2-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-8-2-3-9-16(15)14-21-17-10-4-6-12-19(17)22(23)20-13-7-5-11-18(20)21/h2-14H,1H3 |
InChI Key |
OBVOIQPNKQEYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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